molecular formula C14H11BrO2 B571347 2-(Benzyloxy)-3-bromobenzaldehyde CAS No. 120980-85-0

2-(Benzyloxy)-3-bromobenzaldehyde

Cat. No. B571347
M. Wt: 291.144
InChI Key: WXCPOOYYSDHTPQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-3-bromobenzaldehyde is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .


Chemical Reactions Analysis

2-(Benzyloxy)-3-bromobenzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-3-bromobenzaldehyde include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .

Scientific Research Applications

  • Selective Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) demonstrated the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, employing a selective palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).

  • Synthesis of 1-Aryl-1H-Indazoles : Cho et al. (2004) reported that 2-bromobenzaldehydes react with arylhydrazines in a palladium-catalyzed process to yield 1-aryl-1H-indazoles, a compound of interest in medicinal chemistry (Cho et al., 2004).

  • Advancements in Bromovinyl Aldehyde Chemistry : A review by Ghosh and Ray (2017) highlights the past decade's advancements in the field of bromovinyl aldehyde chemistry, focusing on methods using 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde under palladium-catalyzed conditions. These compounds have applications in biology, medicine, and material science (Ghosh & Ray, 2017).

  • Synthesis of 3-(Alkylamino)isoindolin-1-Ones : Another study by Cho et al. (1997) explored the reaction of 2-bromobenzaldehyde with primary amines under carbon monoxide to produce 3-(alkylamino)isoindolin-1-ones, again highlighting its utility in organic synthesis (Cho et al., 1997).

  • Hydroxybenzaldehydes from Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes, which has applications in the synthesis of various compounds (Sinhababu & Borchardt, 1983).

Safety And Hazards

When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .

Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .

properties

IUPAC Name

3-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPOOYYSDHTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702800
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-bromobenzaldehyde

CAS RN

120980-85-0
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
W Sharmoukh, ZM Hassan, BA Ali, MM Elnagar… - … of Photochemistry and …, 2018 - Elsevier
We report on the design and synthesis of new D-π-A organic sensitizers incorporating D35 as the electron donor unit and (benzyloxy)benzene as the π- linker. The structure and yield of …
Number of citations: 8 www.sciencedirect.com
Y Li, L Wen, H Meng, J Lv, G Luo, Y Zhao - Cell Reports Physical Science, 2020 - cell.com
Chromatographic-based approaches are most widely used for the analysis of enantiomers. Unambiguous results are achieved through the visualization of each enantiomer, while the …
Number of citations: 17 www.cell.com
TA Wahl - 2013 - search.proquest.com
As a part of the overall program in the Grandy laboratory at Oregon Health & Sci-ence University (OHSU), studying the underlying chemical biology of metham-phetamine (Meth) …
Number of citations: 3 search.proquest.com

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